![molecular formula C15H15ClOS2Sn B14143073 Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane CAS No. 89154-79-0](/img/structure/B14143073.png)
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane is an organotin compound characterized by the presence of a tin atom bonded to two phenyl groups, a chloro group, and an ethoxycarbonothioylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane typically involves the reaction of diphenyltin dichloride with ethoxycarbonothioylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Ph2SnCl2+ClC(O)SEt→Ph2SnCl(C(O)SEt)+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or distillation may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced species.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and related compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane involves its interaction with molecular targets such as enzymes or cellular components. The compound may exert its effects through the formation of covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include oxidative stress or disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyltin dichloride: Similar structure but lacks the ethoxycarbonothioylsulfanyl group.
Ethoxycarbonothioylsulfanyl chloride: Contains the ethoxycarbonothioylsulfanyl group but lacks the tin atom.
Triphenyltin chloride: Contains three phenyl groups bonded to tin, differing in the number of phenyl groups and the presence of the chloro group.
Uniqueness
Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane is unique due to its combination of a tin atom bonded to both phenyl groups and an ethoxycarbonothioylsulfanyl group
Propiedades
Número CAS |
89154-79-0 |
|---|---|
Fórmula molecular |
C15H15ClOS2Sn |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
O-ethyl [chloro(diphenyl)stannyl]sulfanylmethanethioate |
InChI |
InChI=1S/2C6H5.C3H6OS2.ClH.Sn/c2*1-2-4-6-5-3-1;1-2-4-3(5)6;;/h2*1-5H;2H2,1H3,(H,5,6);1H;/q;;;;+2/p-2 |
Clave InChI |
UYMPAJDCCFQTSP-UHFFFAOYSA-L |
SMILES canónico |
CCOC(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14143000.png)


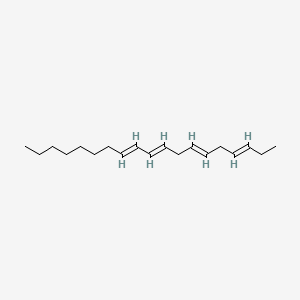
![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
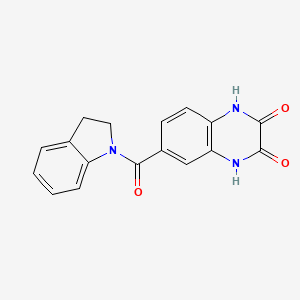
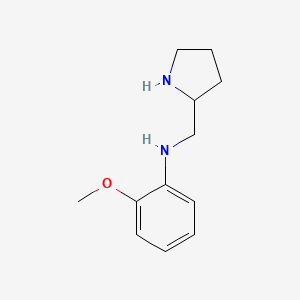
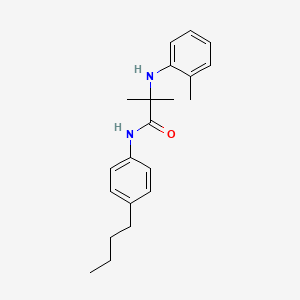
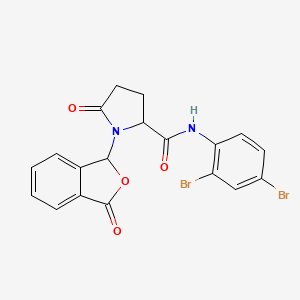

![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
